molecular formula C28H26N2O6 B2830571 ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114647-23-2

ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2830571
CAS No.: 1114647-23-2
M. Wt: 486.524
InChI Key: RMRVOZHRBLVBKN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a quinoline derivative featuring a complex substitution pattern. The quinoline core is substituted at position 2 with a 3-methoxyphenyl group, at position 4 with a carbamoylmethoxy moiety (linked via a 4-methoxyphenyl carbamoyl group), and at position 6 with an ethyl ester.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-8-13-24-23(15-19)26(16-25(30-24)18-6-5-7-22(14-18)34-3)36-17-27(31)29-20-9-11-21(33-2)12-10-20/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVOZHRBLVBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The table below compares the target compound with structurally related quinoline derivatives, emphasizing substituent positions and functional groups:

Compound Name Position 2 Position 4 Position 6 Key Functional Features Reference
Ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate 3-Methoxyphenyl Carbamoylmethoxy (4-methoxyphenyl carbamoyl) Ethyl ester Polar carbamoyl, ethyl ester Target
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Phenyl Methoxy Methyl ester Simpler ester, no carbamoyl
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl Amino - Amino group, chloro substituent
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl 3,4-Dimethoxyphenyl Methoxy Bulky dimethoxy, methyl group
3-Acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 4-Methylphenyl Carboxylic acid Methyl Acetoxy, carboxylic acid
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide 4-Isopropylphenyl Carbohydrazide Methyl Hydrazide, isopropyl group

Key Observations :

  • The target compound’s carbamoylmethoxy group at position 4 distinguishes it from analogues with amino (4k), dimethoxy (3), or carbohydrazide (12) groups.
  • The 3-methoxyphenyl group at position 2 provides electron-donating effects, contrasting with electron-withdrawing substituents like 4-chlorophenyl (3, 4k), which could alter electronic profiles and reactivity .

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